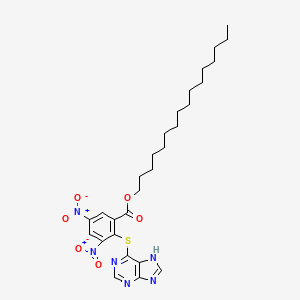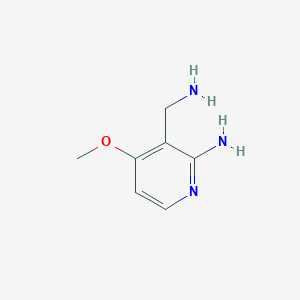
3-(Aminomethyl)-4-methoxypyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-4-methoxypyridin-2-amine is an organic compound that belongs to the class of aminomethyl derivatives of pyridine. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the third position and a methoxy group (-OCH3) attached to the fourth position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-methoxypyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino group. Another approach involves the alkylation of a pyridine derivative with an appropriate aminomethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and the use of environmentally benign solvents are often employed to make the process more efficient and sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-4-methoxypyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-4-methoxypyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-4-methoxypyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the methoxy group, making it less lipophilic.
4-Methoxypyridine: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds.
2-Aminomethyl-4-methoxypyridine: The position of the aminomethyl group is different, affecting its reactivity and biological activity
Uniqueness
3-(Aminomethyl)-4-methoxypyridin-2-amine is unique due to the combined presence of both the aminomethyl and methoxy groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
Eigenschaften
CAS-Nummer |
771572-32-8 |
|---|---|
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-(aminomethyl)-4-methoxypyridin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,4,8H2,1H3,(H2,9,10) |
InChI-Schlüssel |
YDYBHFCQGHISRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


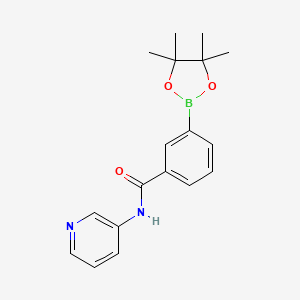

![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)


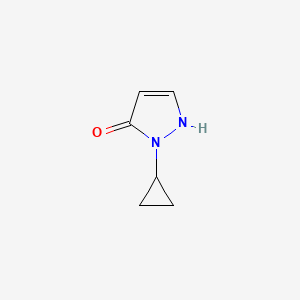
methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)
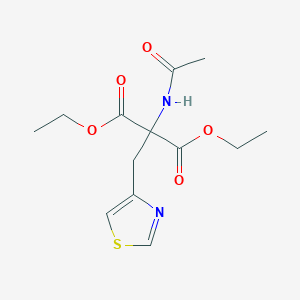
![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)

![(4-Methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanone](/img/structure/B13995570.png)
